N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine
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Overview
Description
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine is a complex organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine typically involves multiple steps. One common method is the aza-Diels–Alder reaction, which is a [4+2] cycloaddition reaction between an electron-deficient diene and an electron-rich dienophile. The reaction conditions often include the use of Lewis acids such as BF3·OEt2 to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms.
Scientific Research Applications
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its structural similarity to other bioactive quinolines.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide
- N-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyphenyl]-2-hydroxy-3,5-diiodobenzamide
Uniqueness
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
313550-52-6 |
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Molecular Formula |
C27H20Cl2N2O2 |
Molecular Weight |
475.4g/mol |
IUPAC Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C27H20Cl2N2O2/c1-16-13-24(21-15-19(32-2)9-10-23(21)30-16)31-18-8-12-25(22(28)14-18)33-26-11-7-17-5-3-4-6-20(17)27(26)29/h3-15H,1-2H3,(H,30,31) |
InChI Key |
PTQZXSZBYZRXQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Cl)Cl |
Origin of Product |
United States |
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